N-hydroxy-2,4,5-trimethylbenzamide
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Overview
Description
N-hydroxy-2,4,5-trimethylbenzamide: is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzamide, characterized by the presence of hydroxy and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2,4,5-trimethylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-2,4,5-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: N-hydroxy-2,4,5-trimethylbenzamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its hydroxy group can participate in hydrogen bonding, influencing the compound’s biological activity.
Medicine: Its structure can be modified to create derivatives with specific pharmacological properties, such as anti-inflammatory or antimicrobial activity .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-hydroxy-2,4,5-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the methyl groups can affect the compound’s hydrophobicity and overall molecular conformation .
Comparison with Similar Compounds
- 4-Hydroxy-n,n,2-trimethylbenzamide
- N-hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide
Comparison: N-hydroxy-2,4,5-trimethylbenzamide is unique due to the specific positioning of its hydroxy and methyl groups on the benzene ring. This structural arrangement influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
114056-73-4 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-hydroxy-2,4,5-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(3)9(5-7(6)2)10(12)11-13/h4-5,13H,1-3H3,(H,11,12) |
InChI Key |
YGEBBLXNTQWYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)NO)C |
Origin of Product |
United States |
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